molecular formula C10H8BrF3O2 B8793423 Ethyl 2-bromo-4-(trifluoromethyl)benzoate

Ethyl 2-bromo-4-(trifluoromethyl)benzoate

Cat. No. B8793423
M. Wt: 297.07 g/mol
InChI Key: JNUHNIMYSOUQLO-UHFFFAOYSA-N
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Patent
US05514719

Procedure details

238 g (0.885 mol) of 2-bromo-4-(trifluoromethyl)benzoic acid, 1000 ml of absolute ethanol and 100 ml of concentrated sulfuric acid are introduced successively into a 2-liter round-bottomed flask. The reaction mixture is brought to reflux for 6 hours and then poured, after cooling, onto 2.5 liters of ice-cold water; the oil formed is extracted with ethyl acetate. The organic phase is successively washed with water, with 1N sodium hydroxide solution and then again with water. After drying over magnesium sulfate, the solvent is evaporated to provide 263 g (yield: 100%) of ethyl 2-bromo-4-(trifluoromethyl)benzoate in the form of a yellow oil.
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:20](O)[CH3:21]>>[Br:1][C:2]1[CH:10]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:20][CH3:21])=[O:5]

Inputs

Step One
Name
Quantity
238 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice
Quantity
2.5 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
the oil formed
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is successively washed with water, with 1N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OCC)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 263 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.